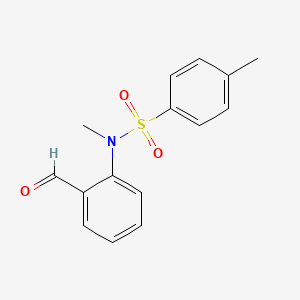
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a formyl group attached to a phenyl ring, which is further connected to a dimethylbenzene sulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the condensation of anthranilic aldehydes with aryl ethenesulfonyl chlorides. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Formylphenyl)-N-methylcinnamamide
- N-(2-Formylphenyl)-4-methoxybenzenesulfonamide
- N-(2-Formylphenyl)naphthalene-2-sulfonamide
Uniqueness
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both formyl and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
34161-94-9 |
|---|---|
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(2-formylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16(2)15-6-4-3-5-13(15)11-17/h3-11H,1-2H3 |
InChI-Schlüssel |
HSXCAJUMOYCGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


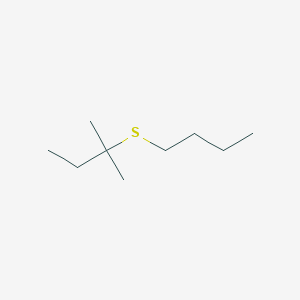
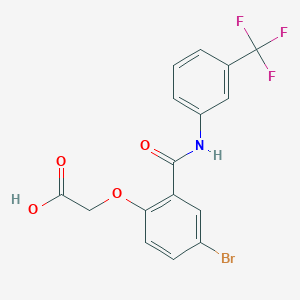
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
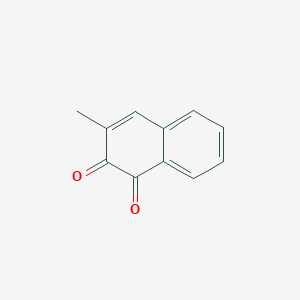

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

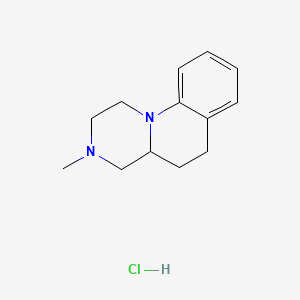



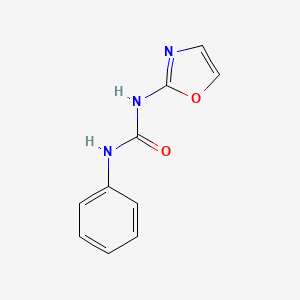
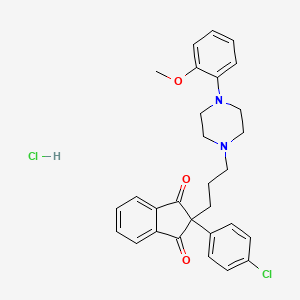
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
